molecular formula C20H19N3O3 B5707779 ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate

ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate

Cat. No. B5707779
M. Wt: 349.4 g/mol
InChI Key: YYIVVNXIMYDBEF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate, also known as EAPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. EAPPC belongs to the class of pyrazole derivatives and has been found to exhibit several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is not well understood. However, it has been proposed that ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate exerts its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as TNF-α and IL-1β, suggesting its anti-inflammatory activity. ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to reduce fever and pain in animal models, indicating its antipyretic and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is its ease of synthesis, making it readily available for laboratory experiments. Additionally, ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate exhibits significant biological activities at low concentrations, making it a cost-effective option for drug development. However, ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to exhibit some limitations, including its poor solubility in water, which may limit its bioavailability.

Future Directions

Several future directions for the research on ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate. Secondly, the potential of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate as an anticancer agent needs to be explored further, including its efficacy against different types of cancer cells. Thirdly, the development of novel drug delivery systems for ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate may overcome its limitations in terms of solubility and bioavailability. Finally, the safety and toxicity of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate need to be evaluated thoroughly to ensure its clinical applicability.
Conclusion
In conclusion, ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is a promising chemical compound that exhibits significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Its ease of synthesis and cost-effectiveness make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action, explore its potential as an anticancer agent, and overcome its limitations in terms of solubility and bioavailability.

Synthesis Methods

The synthesis of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate involves the reaction between ethyl acetoacetate, phenylhydrazine, and phenylacetyl chloride in the presence of a base catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, resulting in the formation of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate as a white crystalline solid.

Scientific Research Applications

Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to exhibit significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.

properties

IUPAC Name

ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-26-20(25)17-18(15-11-7-4-8-12-15)23(22-19(17)21)16(24)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIVVNXIMYDBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate

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